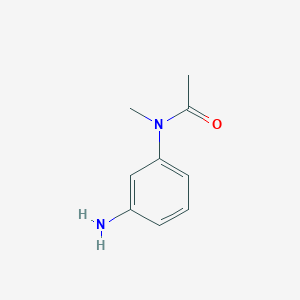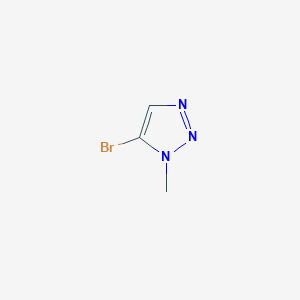
2-Azido-1-(4-methylphenyl)ethanone
Übersicht
Beschreibung
2-Azido-1-(4-methylphenyl)ethanone is a chemical compound with the empirical formula C9H9N3O . It is a solid substance and is considered an important intermediate in the synthesis of biologically active triazoles .
Molecular Structure Analysis
The molecule of the title compound, C9H9N3O, has an angle formed by the least-squares line through the azide group with the normal to the plane of the benzene plane ring of 46.62° . The crystal structure features C-H⋯O hydrogen bonds, which link the molecules into zigzag chains running parallel to [010] .Physical And Chemical Properties Analysis
2-Azido-1-(4-methylphenyl)ethanone is a solid substance . Its molecular weight is 175.18726 . The SMILES string for this compound is COc1ccc (cc1)C (=O)CN= [N+]= [N-] .Wissenschaftliche Forschungsanwendungen
Cyclization Reactions
2-Azido-1-(4-methylphenyl)ethanone and similar compounds have shown significant potential in cyclization reactions. For example, a cyclization reaction of 2-azido-1-(2-hydroxyphenyl)ethanones with terminal alkynoates, catalyzed by 4-dimethylaminopyridine (DMAP), leads to the synthesis of 2-aminobenzofuran-3(2H)-one derivatives. These reactions occur under mild conditions and yield moderate to good outcomes, indicating the compound's utility in organic synthesis (Meng et al., 2011).
Novel Synthesis Methods
The compound has been used in novel synthetic methods. For instance, 1-(2-Azidophenyl)ethanone, when treated with Vilsmeier reagent, yields quinoline derivatives. Such reactions showcase the versatility of 2-azido-1-(4-methylphenyl)ethanone in synthesizing complex organic structures (Amaresh & Perumal, 1998).
Thermal Decomposition Studies
Thermal decomposition of ortho-substituted phenyl azides, including compounds like 1-(2-azidophenyl)-1-ethanone, has been analyzed using various calorimetric techniques. These studies provide insights into the intrinsic molecular reactivity of such compounds, which is crucial for their safe handling and potential applications (Cardillo et al., 2010).
Antimicrobial Evaluation
2-(4-Methylphenyl)-2-oxoethyl isonicotinate, synthesized from 2-bromo-1-(4-methylphenyl)ethanone, has been studied for its antimicrobial activity. This demonstrates the potential of 2-azido-1-(4-methylphenyl)ethanone derivatives in pharmacological applications (Viveka et al., 2013).
Photochemical Reactivity
Research on 2-azido-1-(4-methylphenyl)ethanone derivatives has extended to photochemical studies. For example, aza-BODIPY derivatives synthesized using 1-(6-methoxynaphthalen-2-yl)ethanone as the starting material demonstrated significant changes in photophysical properties when naphthyl groups were attached. These derivatives, including those derived from azido compounds like 2-azido-1-(4-methylphenyl)ethanone, showed potential for applications in singlet oxygen generation, which is essential in photodynamic therapy and other photochemical processes (Jiang et al., 2015).
Hydrogen-Bonding Patterns
Studies on compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone have provided insights into hydrogen-bonding patterns. These patterns are crucial for understanding the stability and reactivity of these molecules, which can be derived from 2-azido-1-(4-methylphenyl)ethanone. Such research aids in the design of new materials and pharmaceuticals (Balderson et al., 2007).
Molecular Docking and ADMET Studies
Ethanone derivatives, closely related to 2-azido-1-(4-methylphenyl)ethanone, have been studied using molecular docking and ADMET techniques to investigate their antimicrobial properties. This research demonstrates the compound's potential in drug discovery, particularly in targeting bacterial proteins (Satya et al., 2022).
Electrosynthesis
In electrochemical studies, azido derivatives have been used to understand the mechanisms of anodic radical generation and their reactions with olefins. This research, involving compounds similar to 2-azido-1-(4-methylphenyl)ethanone, provides valuable information for developing new electrochemical synthesis methods (Plzak & Wendt, 1983).
Safety And Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . The product is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .
Zukünftige Richtungen
The title compound was obtained as an intermediate during an attempt to synthesize biologically active triazoles . Triazoles are considered an important class of compounds due to their therapeutic potential . Therefore, future research could potentially focus on the synthesis and applications of triazoles.
Eigenschaften
IUPAC Name |
2-azido-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7-2-4-8(5-3-7)9(13)6-11-12-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBKIKMYVQMIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451650 | |
| Record name | 2-azido-1-(4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-(4-methylphenyl)ethanone | |
CAS RN |
6595-30-8 | |
| Record name | 2-azido-1-(4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid](/img/structure/B1337262.png)




![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)





